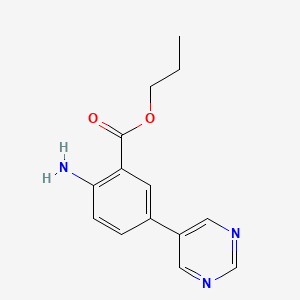

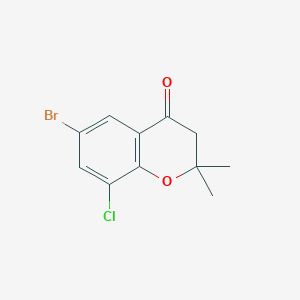

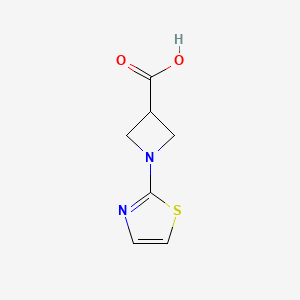

![molecular formula C8H18N2O3 B1444165 tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate CAS No. 1181404-95-4](/img/structure/B1444165.png)

tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate

Overview

Description

“tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate” is a chemical compound with the molecular formula C8H18N2O3 . It has a molecular weight of 190.24 . The compound is also known by its IUPAC name, tert-butyl 2-(aminooxy)-1-methylethylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications

Environmental Impact and Biodegradation

Synthetic Phenolic Antioxidants (SPAs), including derivatives like tert-butyl, are extensively utilized in various industrial and commercial products due to their ability to retard oxidative reactions and enhance product shelf life. SPAs have been identified in diverse environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Concerns have been raised regarding their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenic properties. Additionally, some transformation products of SPAs may exhibit even more severe toxic effects than the parent compounds. Considering these environmental and health impacts, future research is encouraged to focus on the development of novel SPAs with reduced toxicity and environmental pollution potential (Liu & Mabury, 2020).

Biomedical Applications

Tert-butyl carbamate derivatives, like 4-Aminopyridine and its t-butyl carbamate derivative, have shown significant therapeutic effects in medical studies. For instance, they were tested for their efficacy in restoring conduction to demyelinated axons and improving function in demyelinating conditions. The study highlighted the potential of these compounds in treating chronic spinal cord injuries, with notable improvement observed in the supported stepping ability in animal subjects without adverse effects noted with the t-butyl derivative (Lim et al., 2014).

Environmental Chemistry and Remediation

The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. Microorganisms capable of degrading ETBE aerobically, as a carbon and energy source, or through cometabolism, have been identified. The presence of tert-butyl groups in these compounds is a focal point in studying the metabolic pathways and the potential for environmental remediation. The challenges associated with the slow degradation kinetics and the influence of co-contaminants in soil and groundwater on the degradation process have been discussed, along with the need for future research in this area (Thornton et al., 2020).

Industrial and Chemical Applications

The decomposition of air toxics using radio frequency (RF) plasma reactors has been reviewed, with a focus on methyl tert-butyl ether (MTBE). This study provided insights into the application of RF plasma reactors for decomposing and converting MTBE, demonstrating the potential of this technology for environmental purification and industrial applications (Hsieh et al., 2011).

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. Specific hazard statements include H302, H315, H318, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

properties

IUPAC Name |

tert-butyl N-(1-aminooxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWALAYUOXONVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

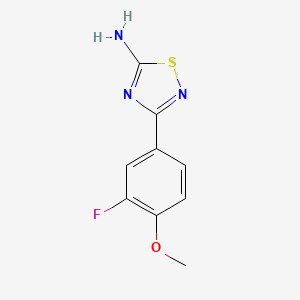

![3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B1444090.png)

![5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole](/img/structure/B1444092.png)